N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide

Description

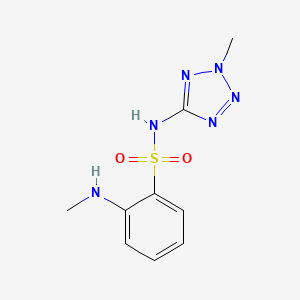

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide is a sulfonamide derivative featuring a 2-methyltetrazole moiety linked to a benzene ring substituted with a methylamino group at the ortho position. Key properties include:

- Molecular Formula: C₁₂H₁₇ClN₄O₃ (hydrochloride salt) .

- Molecular Weight: 300.75 g/mol .

- Purity: ≥95% .

Its structural uniqueness lies in the ortho-methylamino substitution, which distinguishes it from para-substituted analogs.

Properties

Molecular Formula |

C9H12N6O2S |

|---|---|

Molecular Weight |

268.30 g/mol |

IUPAC Name |

2-(methylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H12N6O2S/c1-10-7-5-3-4-6-8(7)18(16,17)13-9-11-14-15(2)12-9/h3-6,10H,1-2H3,(H,12,13) |

InChI Key |

QOQIZYKRRJIYQD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1S(=O)(=O)NC2=NN(N=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors such as nitriles or hydrazines under acidic or basic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the tetrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Methylation: The final step involves the methylation of the amino group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the tetrazole or benzene ring.

Reduction: Reduced forms of the sulfonamide or tetrazole ring.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that are crucial for the biological activity of the compound.

Pathways Involved: The compound may interfere with metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related sulfonamide-tetrazole derivatives:

*Formula includes dihydrochloride salt.

†Calculated based on formula.

Key Observations:

Electron-donating groups (e.g., methylamino, ethylamino) may enhance solubility and bioavailability compared to electron-withdrawing groups like cyano .

Salt Forms: Hydrochloride salts (target compound) and dihydrochloride derivatives (e.g., 4-(ethylamino) analog) improve aqueous solubility, critical for in vivo applications .

Molecular Weight: The target compound’s higher molecular weight (300.75 g/mol) vs. simpler analogs (e.g., 254.3 g/mol for 4-amino derivative) reflects the addition of a methyl group and hydrochloride salt .

Biological Activity

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The tetrazole moiety in this compound enhances its interaction with microbial targets, potentially leading to improved efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. Its effectiveness appears to be linked to the inhibition of specific enzymes involved in tumor growth and proliferation.

Case Study:

A study conducted by researchers demonstrated that the compound inhibited the proliferation of A-431 human epidermoid carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests a potential role in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with various biochemical pathways:

- Enzyme Inhibition: The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.

- Reactive Oxygen Species (ROS) Modulation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest: Studies indicate that it can cause cell cycle arrest in the G1 phase, preventing further proliferation.

Research Findings

Recent studies have explored various aspects of this compound's activity:

- A study published in ACS Omega highlighted its selective inhibition against cyclooxygenase-II (COX-II), suggesting anti-inflammatory properties alongside its antimicrobial effects .

- Another research article indicated that derivatives of this compound could exhibit enhanced cytotoxicity against multiple cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.